molecular formula C8H4BrClN2O B14901117 6-Bromo-7-chloroquinoxalin-2(1H)-one

6-Bromo-7-chloroquinoxalin-2(1H)-one

Cat. No.: B14901117
M. Wt: 259.49 g/mol
InChI Key: AMULRALFHMADPW-UHFFFAOYSA-N
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Description

6-Bromo-7-chloroquinoxalin-2(1H)-one is a heterocyclic compound that contains both bromine and chlorine substituents on a quinoxaline ring. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-chloroquinoxalin-2(1H)-one typically involves the halogenation of quinoxalin-2(1H)-one. One common method is the bromination and chlorination of quinoxalin-2(1H)-one using bromine and chlorine sources under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale halogenation reactions with optimized conditions to ensure safety and efficiency. Continuous flow reactors and automated systems might be employed to handle the hazardous nature of bromine and chlorine.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chloroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with alkoxy or amino groups, while oxidation could produce quinoxaline dioxides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of materials with specific properties, such as semiconductors or dyes.

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloroquinoxalin-2(1H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromoquinoxalin-2(1H)-one
  • 7-Chloroquinoxalin-2(1H)-one
  • 6,7-Dichloroquinoxalin-2(1H)-one

Uniqueness

6-Bromo-7-chloroquinoxalin-2(1H)-one is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. The combination of these halogens might provide distinct properties compared to compounds with only one halogen.

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

6-bromo-7-chloro-1H-quinoxalin-2-one

InChI

InChI=1S/C8H4BrClN2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13)

InChI Key

AMULRALFHMADPW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=CC(=O)N2

Origin of Product

United States

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